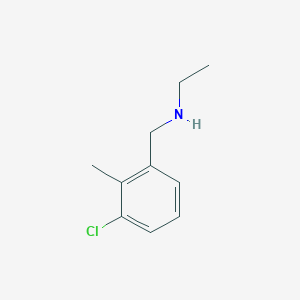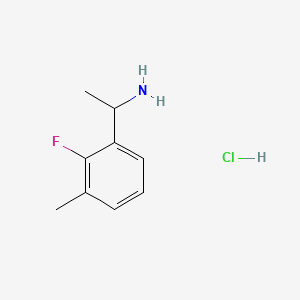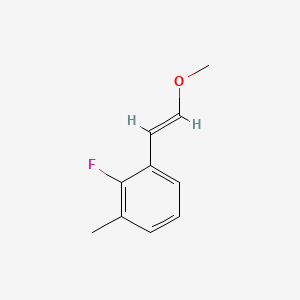![molecular formula C11H13ClFNOS B8267777 (NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267777.png)
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is a chemical compound characterized by the presence of a sulfinamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide typically involves the following steps:
Formation of the Sulfinamide Group: The starting material, 2-methylpropane-2-sulfinamide, is prepared by reacting 2-methylpropane-2-sulfinyl chloride with ammonia or an amine under controlled conditions.
Substitution Reaction: The 3-chloro-2-fluorophenyl group is introduced through a nucleophilic substitution reaction. This involves reacting 3-chloro-2-fluorobenzaldehyde with the sulfinamide under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts: Employing catalysts to enhance reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in biological assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of (NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide involves:
Molecular Targets: The compound may target specific enzymes or receptors, leading to inhibition or activation of biological pathways.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-thioamide: Similar structure but with a thioamide group instead of a sulfinamide group.
Uniqueness
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(NE,R)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-5-4-6-9(12)10(8)13/h4-7H,1-3H3/b14-7+/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOAPTXNJYJAHK-SNQWNFELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(NE,S)-N-[(3-chloro-2-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8267775.png)
